ethyl 2,6-dichloro-9H-purine-8-carboxylate ethyl 2,6-dichloro-9H-purine-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 2089972-52-9
VCID: VC5399007
InChI: InChI=1S/C8H6Cl2N4O2/c1-2-16-7(15)6-11-3-4(9)12-8(10)14-5(3)13-6/h2H2,1H3,(H,11,12,13,14)
SMILES: CCOC(=O)C1=NC2=C(N1)C(=NC(=N2)Cl)Cl
Molecular Formula: C8H6Cl2N4O2
Molecular Weight: 261.06

ethyl 2,6-dichloro-9H-purine-8-carboxylate

CAS No.: 2089972-52-9

Cat. No.: VC5399007

Molecular Formula: C8H6Cl2N4O2

Molecular Weight: 261.06

* For research use only. Not for human or veterinary use.

ethyl 2,6-dichloro-9H-purine-8-carboxylate - 2089972-52-9

Specification

CAS No. 2089972-52-9
Molecular Formula C8H6Cl2N4O2
Molecular Weight 261.06
IUPAC Name ethyl 2,6-dichloro-7H-purine-8-carboxylate
Standard InChI InChI=1S/C8H6Cl2N4O2/c1-2-16-7(15)6-11-3-4(9)12-8(10)14-5(3)13-6/h2H2,1H3,(H,11,12,13,14)
Standard InChI Key ALDFCVOYZYHPND-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC2=C(N1)C(=NC(=N2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Ethyl 2,6-dichloro-9H-purine-8-carboxylate is identified by the CAS registry number 2089972-52-9 . The purine core consists of a fused pyrimidine-imidazole ring system, with substituents influencing reactivity and biological activity. Key structural attributes include:

PropertyValue
Molecular FormulaC8H6Cl2N4O2\text{C}_8\text{H}_6\text{Cl}_2\text{N}_4\text{O}_2
Molecular Weight261.06 g/mol
DensityNot Available
Melting/Boiling PointsNot Available
Flash PointNot Available

The ester group at the 8-position enhances solubility in organic solvents, while the chlorine atoms at the 2- and 6-positions increase electrophilicity, facilitating nucleophilic substitution reactions .

Spectroscopic and Computational Data

Although experimental spectral data (e.g., NMR, IR) are absent in available literature, computational models predict distinct absorption bands for the carbonyl (C=O) and C-Cl groups. The planar purine ring likely exhibits aromatic character, with electron-withdrawing substituents reducing electron density at N-7 and N-9 positions, directing alkylation and glycosylation reactions to these sites .

Synthetic Routes and Methodological Considerations

Direct Synthesis Strategies

  • Esterification of Purine Carboxylic Acids: Reaction of 2,6-dichloro-9H-purine-8-carboxylic acid with ethanol under acidic or enzymatic conditions.

  • Halogenation of Purine Esters: Chlorination of ethyl 2-amino-6-hydroxy-purine-8-carboxylate using reagents like phosphorus oxychloride (POCl3_3) or thionyl chloride (SOCl2_2) .

Challenges in Purine Functionalization

Selective substitution at the 8-position is complicated by competing reactions at N-7 and N-9. Robins and Hatfield demonstrated that silylation of purines (e.g., 2,6-dichloropurine) prior to alkylation minimizes isomer formation, achieving >85% yields of N-9 substituted products . Similar strategies could be adapted for introducing the ethyl carboxylate group.

Recent Advances and Future Directions

Innovations in Purine Chemistry

Recent methodologies for N-9 alkylation, such as peroxide-promoted coupling , could be adapted to functionalize ethyl 2,6-dichloro-9H-purine-8-carboxylate. Asymmetric synthesis of purine derivatives, as reported for hemiaminal esters , highlights opportunities for enantioselective modifications.

Knowledge Gaps and Research Opportunities

  • Synthetic Optimization: Development of one-pot methods for simultaneous carboxylation and chlorination.

  • Biological Screening: Evaluation of antimicrobial and antiviral activity in vitro.

  • Computational Studies: DFT calculations to predict reactivity and regioselectivity.

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